

Application Notes and Protocols for Chk1-IN-9 and Radiation Co-treatment

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Compound of Interest		
Compound Name:	Chk1-IN-9	
Cat. No.:	B12370843	Get Quote

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Introduction

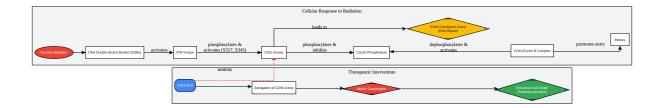
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage, such as that induced by ionizing radiation, Chk1 is activated and orchestrates cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[2][3] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the G2/M checkpoint for survival after DNA damage, making Chk1 an attractive therapeutic target.[4]

Chk1-IN-9 is a potent and selective inhibitor of Chk1. By inhibiting Chk1, **Chk1-IN-9** abrogates the radiation-induced G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and ultimately, enhanced cell death (radiosensitization).[4][5] These application notes provide detailed protocols for investigating the synergistic effects of **Chk1-IN-9** and radiation co-treatment in cancer cell lines.

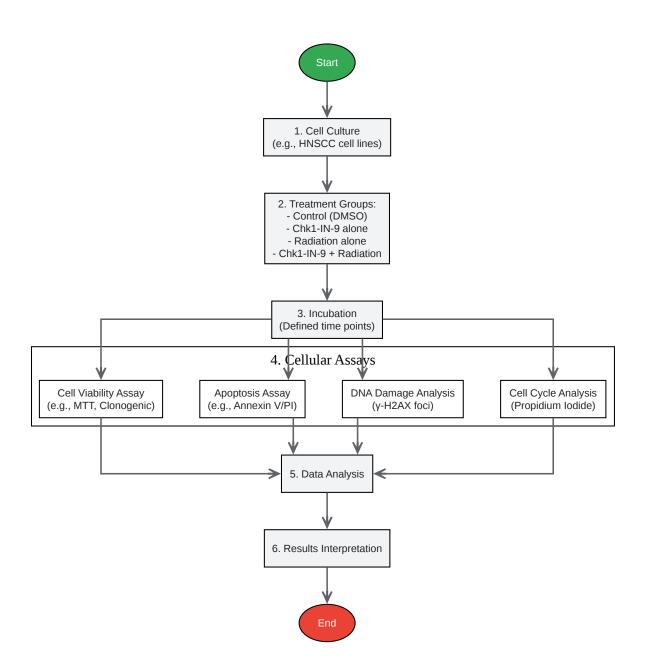
Signaling Pathway

The diagram below illustrates the central role of Chk1 in the DNA damage response pathway and the mechanism of action for Chk1 inhibitors in combination with radiation.









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References

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